(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Description

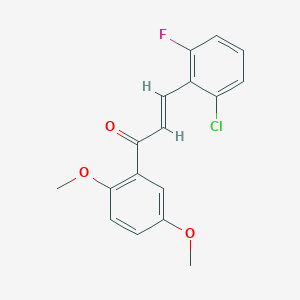

The compound (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features two distinct aryl groups:

- A-ring: 2,5-Dimethoxyphenyl (electron-donating methoxy groups at positions 2 and 5).

- B-ring: 2-Chloro-6-fluorophenyl (electron-withdrawing halogen substituents at positions 2 and 6).

This combination of substituents likely influences its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

Properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFO3/c1-21-11-6-9-17(22-2)13(10-11)16(20)8-7-12-14(18)4-3-5-15(12)19/h3-10H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNTVESZGDBHLH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 320.75 g/mol. Its structure features a chalcone backbone, characterized by a trans-configuration between the two aromatic rings connected by an α,β-unsaturated carbonyl system. The presence of halogen and methoxy substituents enhances its biological activity.

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. Research indicates that (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against cervical cancer (HeLa), breast cancer (MDA-MB231, MDA-MB468), and melanoma cell lines.

- Mechanism of Action : It is suggested that the compound induces apoptosis through the mitochondrial pathway and inhibits cell proliferation by disrupting the cell cycle at the G2/M phase .

Antimicrobial Activity

Several studies have reported that chalcones possess antimicrobial properties. Specifically, this compound has shown:

- Antibacterial Activity : Effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibitory effects on fungal pathogens have also been documented, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of chalcone derivatives:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its anti-inflammatory effects.

- Applications : This activity suggests possible therapeutic uses in inflammatory diseases .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one. Below is a summary table of key findings:

Scientific Research Applications

The compound (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material sciences. This article examines its applications, supported by data tables and case studies.

Structural Features

The compound features a conjugated system that enhances its reactivity and biological activity. The presence of the chloro and fluorine substituents on the phenyl ring contributes to its electronic properties, which are crucial for its interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in several pharmacological studies:

- Anticancer Activity : Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar conjugated systems have been found to inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : Studies have demonstrated that compounds containing chloro and fluorine substituents possess enhanced antimicrobial activity. The electron-withdrawing nature of these groups can increase the compound's ability to penetrate bacterial membranes .

Material Science

- Organic Photovoltaics : The unique electronic properties of (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one make it a candidate for use in organic solar cells. Its ability to form charge-transfer complexes can be leveraged to improve the efficiency of light absorption and charge separation in photovoltaic devices .

Synthesis and Derivatives

The synthesis of this compound can lead to a variety of derivatives with modified biological activities. Researchers are exploring the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.

| Application Area | Potential Benefits | Relevant Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial | |

| Material Science | Enhanced photovoltaic efficiency |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one and evaluated their anticancer activities against breast cancer cell lines. The most active derivative showed an IC value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial properties of halogenated compounds highlighted the effectiveness of (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one against Gram-positive bacteria. The study concluded that the presence of halogens significantly enhances antimicrobial activity due to increased membrane permeability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The following table compares the target compound with structurally related chalcones and derivatives from the evidence:

| Compound ID/Name | A-ring Substituents | B-ring Substituents | Melting Point (°C) | Molecular Weight | Notable Features |

|---|---|---|---|---|---|

| Target Compound | 2,5-Dimethoxyphenyl | 2-Chloro-6-fluorophenyl | N/A | ~336.7 | Halogen substituents (Cl, F) on B-ring |

| (E)-1-(2,3-Dihydrobenzofuran-5-yl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (b21) | 2,6-Dimethoxyphenyl | 2,3-Dihydrobenzofuran-5-yl | 118.8–120.2 | 333 | Fused oxygen-containing ring on B-ring |

| (E)-1-(4-Hydroxyphenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (b26) | 2,6-Dimethoxyphenyl | 4-Hydroxyphenyl | >189 | 307 | Hydroxyl group enhances H-bonding |

| (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-...} (Compound 5) | 2,5-Dimethoxyphenyl | Thioxo-tetrahydropyrimidinyl | N/A | ~592.7 | Complex heterocyclic B-ring; anticancer |

| (2E)-1-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)...} | 4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl | 2,3-Dimethylphenylamino | N/A | 409.88 | Amino substituent; benzyloxy linkage |

Key Observations:

- Halogen vs. Methoxy/Hydroxy Groups : The target compound’s B-ring halogens (Cl, F) may enhance lipophilicity and membrane permeability compared to methoxy or hydroxy groups in compounds like b21 or b26 .

- Melting Points : Halogenated derivatives (e.g., compound) often exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) compared to hydroxylated analogs (e.g., b24: 114.2–115.9°C) .

Q & A

Q. What are the key synthetic routes for (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., 2,5-dimethoxyacetophenone) and an aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde). Reaction conditions are critical:

- Solvent choice : Ethanol or methanol is preferred for solubility and stability of intermediates. Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require stringent drying .

- Catalysts : Alkaline catalysts (KOH/NaOH) in ethanol yield 60–80% under mild conditions (0–50°C). Acidic conditions (HCl) are less common but useful for sterically hindered substrates .

- Temperature : Room temperature (25°C) minimizes side reactions, while reflux (70–80°C) accelerates kinetics but risks decomposition .

Example Optimization Table :

| Substrate Pair | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| Analog A + B | Ethanol | KOH | 25 | 75 | 98% | |

| Analog C + D | DMF | NaOH | 70 | 65 | 92% |

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Single-crystal X-ray diffraction : Resolves absolute configuration and torsion angles (e.g., C=C bond geometry) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, chloro, fluoro groups). Coupling constants distinguish E/Z isomers .

- HPLC/Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity. TLC (silica, ethyl acetate/hexane) monitors reaction progress .

Q. How can solubility and purification challenges be addressed during synthesis?

- Solubility : The compound is poorly soluble in water but dissolves in DCM, acetone, or DMSO. Sonication or mild heating (40°C) aids dissolution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted aldehydes. Recrystallization from ethanol/water mixtures enhances crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (FMOs), dipole moments, and electrostatic potential maps. These correlate with nonlinear optical (NLO) properties and regioselectivity in reactions .

- Molecular Docking : Screen against protein targets (e.g., kinases) to predict binding affinities. Use AutoDock Vina with force fields adjusted for halogen bonding .

Q. What factors influence nonlinear optical (NLO) properties, and how are they characterized?

- Structural Features : Conjugated π-system and electron-withdrawing groups (Cl, F) enhance hyperpolarizability. Dihedral angles between aromatic rings modulate charge transfer .

- Characterization : Second-harmonic generation (SHG) measurements using a Nd:YAG laser (1064 nm) quantify NLO efficiency. Comparative SHG intensity vs. urea standard is reported .

Q. How do crystallization conditions affect polymorphism and stability?

- Solvent Choice : Slow evaporation from DMSO yields monoclinic crystals (P2₁/c space group), while acetone/water produces orthorhombic forms. Polar solvents favor dense packing .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., 160–180°C) and phase transitions. High thermal stability suits optoelectronic applications .

Q. What pharmacological activities are predicted, and how are structure-activity relationships (SAR) explored?

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values). Anticancer potential is assessed via MTT assays (IC₅₀) against cancer cell lines .

- SAR Insights : Methoxy groups enhance lipophilicity and blood-brain barrier penetration, while halogen substituents improve target affinity (e.g., kinase inhibition) .

Data Contradictions and Resolutions

- Synthetic Yields : Conflicting reports on catalyst efficiency (KOH vs. NaOH) suggest substrate-dependent optimization. Systematic screening of bases/solvents is advised .

- Crystal Packing : Discrepancies in unit cell parameters (e.g., vs. 3) arise from solvent inclusion. SC-XRD with varying solvents resolves this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.